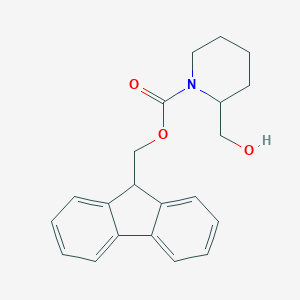

Ethyl 4-(ethylamino)-3-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(ethylamino)-3-methylbenzoate, also known as Benzocaine, is a local anesthetic commonly used in the medical and dental fields. It is a white, crystalline powder that is soluble in water and alcohol. The primary use of Benzocaine is to numb the area it is applied to, providing temporary pain relief.

Mecanismo De Acción

Ethyl 4-(ethylamino)-3-methylbenzoate works by blocking the transmission of nerve impulses in the area it is applied to. It does this by inhibiting the function of voltage-gated sodium channels, which are responsible for the transmission of nerve impulses. This results in a temporary loss of sensation in the area, providing pain relief.

Biochemical and Physiological Effects:

Ethyl 4-(ethylamino)-3-methylbenzoate is a local anesthetic that acts primarily on the nervous system. It does not have any significant systemic effects when used in recommended doses. However, in high doses, it can cause methemoglobinemia, a condition in which the blood is unable to transport oxygen effectively.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 4-(ethylamino)-3-methylbenzoate is commonly used in laboratory experiments as a local anesthetic for animals. It is preferred over other anesthetics as it is relatively safe and has a quick onset of action. However, it is important to note that the use of Ethyl 4-(ethylamino)-3-methylbenzoate can affect the results of certain experiments, such as those involving the nervous system.

Direcciones Futuras

There are several potential future directions for research involving Ethyl 4-(ethylamino)-3-methylbenzoate. One area of interest is the development of new formulations and delivery methods for Ethyl 4-(ethylamino)-3-methylbenzoate to improve its efficacy and safety. Another area of interest is the study of the long-term effects of Ethyl 4-(ethylamino)-3-methylbenzoate use on the nervous system. Additionally, Ethyl 4-(ethylamino)-3-methylbenzoate has been studied for its potential use in treating certain medical conditions such as neuropathic pain and chronic cough. Further research is needed to fully understand the potential benefits and risks of using Ethyl 4-(ethylamino)-3-methylbenzoate for these purposes.

Métodos De Síntesis

Ethyl 4-(ethylamino)-3-methylbenzoate can be synthesized through the esterification of para-aminobenzoic acid with ethanol. This process involves the reaction of the carboxylic acid group of para-aminobenzoic acid with the hydroxyl group of ethanol in the presence of a catalyst such as sulfuric acid.

Aplicaciones Científicas De Investigación

Ethyl 4-(ethylamino)-3-methylbenzoate has been extensively studied for its use as a local anesthetic in various medical and dental procedures. It is commonly used in topical creams, ointments, and gels for pain relief. Ethyl 4-(ethylamino)-3-methylbenzoate has also been studied for its potential use in reducing pain associated with minor surgical procedures such as circumcision and tonsillectomy.

Propiedades

Número CAS |

194483-66-4 |

|---|---|

Nombre del producto |

Ethyl 4-(ethylamino)-3-methylbenzoate |

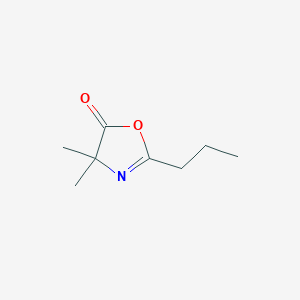

Fórmula molecular |

C12H17NO2 |

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

ethyl 4-(ethylamino)-3-methylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-4-13-11-7-6-10(8-9(11)3)12(14)15-5-2/h6-8,13H,4-5H2,1-3H3 |

Clave InChI |

FMTXTFUPVPLGPE-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C=C(C=C1)C(=O)OCC)C |

SMILES canónico |

CCNC1=C(C=C(C=C1)C(=O)OCC)C |

Sinónimos |

Benzoic acid, 4-(ethylamino)-3-methyl-, ethyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)

![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)